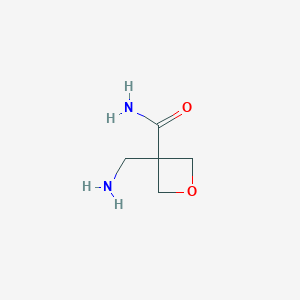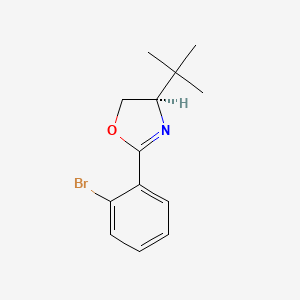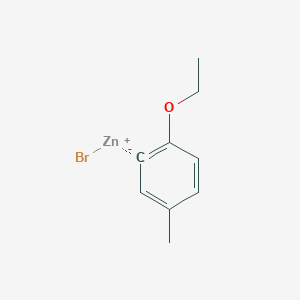
3-(tert-Butyl)-1,4,2-dioxazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(tert-Butyl)-1,4,2-dioxazol-5-one is an organic compound featuring a tert-butyl group attached to a dioxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-1,4,2-dioxazol-5-one typically involves the reaction of tert-butyl isocyanate with glyoxal in the presence of a base. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
tert-Butyl isocyanate+Glyoxal→this compound
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology allows for precise control over reaction conditions, leading to a more sustainable and scalable production method .
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butyl)-1,4,2-dioxazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
3-(tert-Butyl)-1,4,2-dioxazol-5-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 3-(tert-Butyl)-1,4,2-dioxazol-5-one involves its interaction with specific molecular targets. The tert-butyl group influences the compound’s reactivity and stability, while the dioxazole ring participates in various chemical transformations. The compound may act as a nucleophile or electrophile, depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl alcohol: A simple tertiary alcohol with similar steric properties.
tert-Butylhydroquinone: An antioxidant with a tert-butyl group.
tert-Butylamine: An amine with a tert-butyl group.
Uniqueness
3-(tert-Butyl)-1,4,2-dioxazol-5-one is unique due to the presence of both the tert-butyl group and the dioxazole ring, which confer distinct chemical properties and reactivity patterns. This combination makes it a valuable compound in various synthetic and industrial applications .
Properties
Molecular Formula |
C6H9NO3 |
|---|---|
Molecular Weight |
143.14 g/mol |
IUPAC Name |
3-tert-butyl-1,4,2-dioxazol-5-one |
InChI |
InChI=1S/C6H9NO3/c1-6(2,3)4-7-10-5(8)9-4/h1-3H3 |
InChI Key |
LERPDTRLKMUGLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NOC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-(Hydroxymethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B14891532.png)


